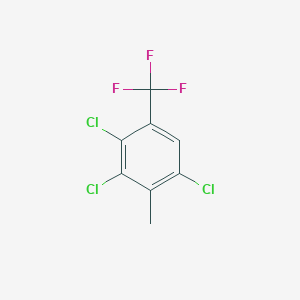

2,3,5-Trichloro-4-methylbenzotrifluoride

Beschreibung

Contextual Placement within Halogenated Aromatic Compound Classes

Halogenated aromatic compounds are a vast and diverse class of organic molecules characterized by one or more halogen atoms directly attached to an aromatic ring. These compounds are broadly categorized based on the type and number of halogen atoms, as well as the nature of the aromatic core. 2,3,5-Trichloro-4-methylbenzotrifluoride fits into several key classifications:

Polychlorinated Aromatic Compounds: Due to the presence of three chlorine atoms on the benzene (B151609) ring, it is classified as a polychlorinated aromatic hydrocarbon. The number and position of chlorine atoms significantly influence the molecule's reactivity, polarity, and potential applications.

Fluorinated Aromatic Compounds: The presence of the trifluoromethyl (-CF3) group places it within the category of fluorinated aromatic compounds. The trifluoromethyl group is a strong electron-withdrawing group, which profoundly impacts the electronic properties of the aromatic ring.

Benzotrifluoride (B45747) Derivatives: As a substituted benzotrifluoride, it is part of a family of compounds recognized for their use as intermediates in the production of pharmaceuticals and agrochemicals. google.com The benzotrifluoride scaffold is valued for its chemical stability and its ability to modify the properties of a target molecule. smolecule.com

The combination of chloro, methyl, and trifluoromethyl substituents on the benzene ring makes this compound a highly functionalized and sterically hindered molecule. This intricate substitution pattern dictates its specific chemical behavior and distinguishes it from simpler halogenated aromatics.

Historical Evolution of Benzotrifluoride Derivative Research

The study of benzotrifluoride and its derivatives has a rich history rooted in the broader development of organofluorine chemistry. The initial synthesis of benzotrifluoride itself was a significant milestone, opening the door to the exploration of a wide range of trifluoromethyl-substituted aromatic compounds. nih.gov

Early research in the 20th century focused on the fundamental synthesis and characterization of various benzotrifluoride derivatives. science.gov The development of industrial-scale production methods for benzotrifluoride, often involving the reaction of benzotrichloride (B165768) with hydrogen fluoride, was a critical step that made these compounds more accessible for research and commercial applications. google.com

The mid-20th century saw an expansion of research into the properties and reactions of halogenated benzotrifluorides. Scientists began to systematically investigate how the addition of halogen atoms to the benzotrifluoride structure influenced its reactivity and potential uses. This period laid the groundwork for the more specialized research that would follow.

The latter half of the 20th century and the beginning of the 21st century have witnessed a surge in interest in highly substituted benzotrifluoride derivatives, driven by the demand for new molecules in the pharmaceutical and agrochemical industries. google.com The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity, have made benzotrifluoride derivatives attractive building blocks in drug discovery and pesticide development. This has led to the synthesis and investigation of a vast array of polychlorinated and polyfluorinated benzotrifluoride compounds, including the specific isomer this compound.

Current Research Landscape and Significance of this compound Studies

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of research on polychlorinated and polyfluorinated aromatic compounds. The current research landscape for such compounds is vibrant and multifaceted, with key areas of interest including:

Synthetic Methodology: A primary focus of current research is the development of efficient and selective synthetic routes to highly substituted aromatic compounds. The synthesis of a molecule like this compound would likely involve multi-step processes, potentially including halogenation, nitration, and fluorination reactions on a substituted toluene (B28343) precursor. The challenge lies in controlling the regioselectivity of these reactions to obtain the desired isomer in high purity.

Intermediate for Complex Molecules: Polychlorinated and fluorinated aromatic compounds often serve as key intermediates in the synthesis of more complex molecules with specific biological or material properties. The chlorine atoms on the ring of this compound can be subjected to various nucleophilic substitution reactions, allowing for the introduction of other functional groups. The trifluoromethyl group, being relatively inert, provides a stable, lipophilic moiety.

Materials Science: Fluorinated aromatic compounds are of interest in materials science for their unique electronic and physical properties. While no specific applications for this compound in this area are documented, related compounds are explored for their potential use in polymers, liquid crystals, and other advanced materials.

The significance of studying a specific isomer like this compound lies in the principle of structure-property relationships. The precise arrangement of the chloro, methyl, and trifluoromethyl groups on the benzene ring will result in a unique set of physicochemical properties and reactivity. Understanding these properties is crucial for any potential application, whether as a synthetic intermediate or as a component in a functional material.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 141030-68-4 |

| Molecular Formula | C8H4Cl3F3 |

| Synonyms | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,4-trichloro-2-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3F3/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFKTGNYJNFYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701210483 | |

| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141030-68-4 | |

| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141030-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701210483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3,5 Trichloro 4 Methylbenzotrifluoride

Retrosynthetic Analysis and Strategic Disconnections for the 2,3,5-Trichloro-4-methylbenzotrifluoride Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-chlorine (C-Cl), carbon-carbon (C-C), and carbon-fluorine (C-F) bonds.

A primary strategic disconnection would be the removal of the chlorine atoms, leading back to a 4-methylbenzotrifluoride precursor. This simplifies the synthesis to a regioselective chlorination challenge. Another key disconnection is the bond between the trifluoromethyl group and the aromatic ring. This suggests a synthetic route starting from a chlorinated toluene (B28343) derivative, with the trifluoromethyl group being introduced in a later step.

Further analysis might involve disconnecting the methyl group, which could be introduced via a Friedel-Crafts alkylation of a trichlorobenzotrifluoride. However, controlling the regioselectivity of such a reaction on a highly substituted and deactivated ring would be a significant challenge. The most logical and commonly employed strategies prioritize the late-stage introduction of the chlorine atoms due to the directing effects of the existing methyl and trifluoromethyl groups.

| Disconnection | Precursor | Synthetic Transformation |

| C-Cl bonds | 4-Methylbenzotrifluoride | Regioselective Chlorination |

| C-CF3 bond | 2,3,5-Trichloro-4-methyltoluene | Trifluoromethylation |

| C-CH3 bond | 2,3,5-Trichlorobenzotrifluoride | Friedel-Crafts Alkylation |

Direct Synthesis Approaches and Precursor Chemistry

The direct synthesis of this compound relies on a series of well-established and optimized reactions. The choice of starting materials and the sequence of reactions are critical to achieving a high yield and purity of the final product.

Friedel-Crafts reactions are a cornerstone of aromatic chemistry for the formation of C-C bonds. In the context of synthesizing substituted benzotrifluorides, these reactions can be used to introduce alkyl or acyl groups onto the benzotrifluoride (B45747) core. However, the strongly electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making it less susceptible to electrophilic substitution.

Therefore, Friedel-Crafts alkylation or acylation of benzotrifluoride itself is generally inefficient and requires harsh reaction conditions. A more viable strategy involves performing these reactions on a less deactivated precursor, such as toluene, and then introducing the trifluoromethyl group later in the synthetic sequence. For instance, the Friedel-Crafts acylation of toluene can be followed by a Clemmensen or Wolff-Kishner reduction to yield an alkylbenzene, which can then be further functionalized.

The key step in many synthetic routes to this compound is the regioselective chlorination of a suitable precursor. Starting from 4-methylbenzotrifluoride (also known as p-trifluoromethyltoluene), the directing effects of the methyl and trifluoromethyl groups must be carefully considered.

The methyl group is an ortho-, para-directing activator, while the trifluoromethyl group is a meta-directing deactivator. In 4-methylbenzotrifluoride, the positions ortho to the methyl group (2 and 6) and meta to the trifluoromethyl group (also 2 and 6) are activated for electrophilic substitution. The positions meta to the methyl group (3 and 5) and ortho to the trifluoromethyl group (3 and 5) are deactivated.

Direct chlorination of 4-methylbenzotrifluoride with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl3), typically leads to a mixture of chlorinated products. Achieving the specific 2,3,5-trichloro substitution pattern requires a multi-step process with careful control of reaction conditions. This often involves a sequential chlorination strategy, where the first chlorination occurs at the 2-position, followed by subsequent chlorinations that are directed by the existing substituents.

An alternative to starting with a benzotrifluoride derivative is to introduce the trifluoromethyl group onto a pre-functionalized aromatic ring. The Halex (halogen exchange) and Swarts reactions are classic methods for this transformation.

The Swarts reaction typically involves the treatment of a chlorinated precursor, such as a trichloromethylbenzene derivative, with a fluoride source like antimony trifluoride (SbF3) or hydrogen fluoride (HF). For the synthesis of this compound, a potential precursor would be 2,3,5-trichloro-4-methylbenzotrichloride.

The Halex reaction is a similar process that involves the exchange of a halogen (typically chlorine or bromine) for fluorine using a fluoride salt, often in a polar aprotic solvent at elevated temperatures. This method can be applied to aryl chlorides to generate the corresponding aryl fluorides.

| Reaction | Reactant | Reagent | Product |

| Swarts Reaction | Ar-CCl3 | SbF3 or HF | Ar-CF3 |

| Halex Reaction | Ar-Cl | KF or other fluoride salts | Ar-F |

Hydrodechlorination is a process that involves the replacement of a chlorine atom with a hydrogen atom. This technique can be strategically employed in the synthesis of complex chlorinated aromatics to correct for non-selective chlorination steps or to access specific isomers.

In the synthesis of this compound, if a polychlorinated side product is formed, selective hydrodechlorination could potentially be used to remove an unwanted chlorine atom. This is typically achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reactivity of the C-Cl bonds to hydrodechlorination can vary depending on their position on the aromatic ring, which can sometimes allow for selective removal.

Novel Catalytic Routes for Carbon-Halogen Bond Formation and Transformation

Modern synthetic chemistry is increasingly focused on the development of more efficient and selective catalytic methods. For the synthesis of this compound, novel catalytic routes for C-Cl bond formation are of particular interest.

Recent research has explored the use of various transition metal catalysts to achieve regioselective halogenation under milder conditions than traditional Lewis acid catalysis. These methods can offer improved control over the substitution pattern and reduce the formation of unwanted byproducts.

Furthermore, catalytic methods for the transformation of C-H bonds directly into C-Cl bonds (C-H activation/chlorination) represent a frontier in this field. While still in development for complex substrates, these approaches hold the promise of more atom-economical and environmentally benign synthetic routes to polychlorinated aromatic compounds.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While traditional methods for producing benzotrifluorides, such as the Swarts reaction, often require harsh reagents like hydrogen fluoride (HF) and antimony pentachloride (SbF5), transition metal-mediated approaches offer milder and more functional-group-tolerant alternatives. mit.edu

Palladium-, nickel-, and copper-based catalytic systems are prominent in this field. For the synthesis of a polysubstituted arene like this compound, these reactions could be employed to introduce either the trifluoromethyl group or the chlorine atoms regioselectively onto a pre-functionalized benzene (B151609) ring. For instance, a copper-mediated trifluoromethylation of an aryl boronic acid precursor could be a key step. mit.edu Such methods often proceed at room temperature and are compatible with a wide array of functional groups, which is a significant advantage in multi-step syntheses. mit.edu

The general mechanism for these reactions involves the oxidative addition of an aryl halide to a low-valent metal center, followed by transmetalation with a trifluoromethylating agent, and concluding with reductive elimination to yield the trifluoromethylarene product and regenerate the catalyst. mit.edumit.edu

Table 1: Comparison of Selected Transition Metal-Mediated Trifluoromethylation Methods

| Catalyst System | Substrate Scope | Typical Conditions | Advantages |

|---|---|---|---|

| Pd-based | Aryl bromides, triflates | Pd(0) catalyst, phosphine ligands, base | High functional group tolerance, well-established |

| Cu-based | Aryl iodides, activated aryl bromides, boronic acids | Copper(I) or (II) salts, various ligands | Complementary reactivity to palladium, cost-effective |

| Ni-based | Unactivated aryl fluorides, aryl bromides | Ni(0) or Ni(II) catalyst, phosphine ligands | Effective for C-F bond activation, useful for polyfluorinated compounds researchgate.net |

This table presents generalized data for illustrative purposes based on common findings in organometallic chemistry.

Photoredox Catalysis in Halogenated Benzotrifluoride Synthesis

Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. nsf.govbohrium.com This methodology is particularly well-suited for trifluoromethylation reactions. The synthesis of halogenated benzotrifluorides can benefit from photoredox strategies that allow for direct C-H trifluoromethylation or the coupling of trifluoromethyl radical sources with aryl precursors. nih.govnih.gov

In a typical photoredox cycle for trifluoromethylation, a photocatalyst (often an iridium or ruthenium complex) is excited by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source (e.g., trifluoromethylsulfonyl chloride) to generate a trifluoromethyl radical. researchgate.net This highly reactive radical can then add to an aromatic ring, proceeding through a pathway that avoids the harsh conditions of traditional methods. This approach is noted for its operational simplicity and broad functional group compatibility. nih.gov

Table 2: Key Features of Photoredox-Catalyzed Trifluoromethylation

| Feature | Description |

|---|---|

| Energy Source | Visible light (e.g., blue LEDs) |

| Catalysts | Ruthenium or Iridium polypyridyl complexes, organic dyes |

| CF3 Radical Sources | Umemoto's reagents, Togni's reagents, CF3SO2Cl, CF3I |

| Reaction Conditions | Often room temperature, common organic solvents |

| Advantages | Mild conditions, high functional group tolerance, enables novel transformations |

This table summarizes general characteristics of photoredox catalysis relevant to the synthesis of compounds like halogenated benzotrifluorides.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound involves a critical evaluation of solvents, reagents, catalysts, and energy consumption.

Traditional syntheses of related compounds can have high E-factors (a measure of waste generated), often due to the use of stoichiometric reagents and hazardous solvents. semanticscholar.org Green approaches seek to replace these with catalytic methods, utilize safer solvents (like water or bio-based solvents), and employ energy-efficient techniques such as microwave or solar-assisted synthesis. rasayanjournal.co.innih.gov For example, a transition-metal-free cross-coupling reaction, perhaps mediated by magnesium, could offer a more sustainable route for certain bond formations. nih.gov Furthermore, designing a synthetic pathway that minimizes the number of steps (a step-economical approach) is a core tenet of green chemistry, as it inherently reduces waste and resource consumption. semanticscholar.org

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric, often hazardous (e.g., HF, SbF5) | Catalytic, less toxic alternatives |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free conditions semanticscholar.org |

| Energy | Conventional heating (oil baths) | Microwave irradiation, solar energy, ultrasound rasayanjournal.co.in |

| Atom Economy | Often low | High, maximizing incorporation of starting materials into the product |

| Waste Generation | High (high E-Factor) | Minimized (low E-Factor) nih.gov |

Optimization of Reaction Conditions and Yields in Multi-Step Pathways

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction space and identify optimal conditions. For instance, in a hypothetical Friedel-Crafts alkylation or acylation step to introduce the methyl group, one might vary the Lewis acid catalyst, temperature, and solvent to maximize the yield of the desired regioisomer while minimizing side-product formation. youtube.com Similarly, in a halogenation step, controlling the stoichiometry of the chlorinating agent and the reaction time is critical to achieve the desired trichloro- substitution pattern without over-chlorination. googleapis.com Continuous flow chemistry is another modern technique that can improve reaction control, safety, and scalability.

Table 4: Hypothetical Optimization of a Halogenation Step

| Entry | Chlorinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield of Desired Product (%) |

|---|---|---|---|---|---|

| 1 | Cl2 gas | FeCl3 | 80 | 12 | 65 |

| 2 | SO2Cl2 | AlCl3 | 60 | 8 | 72 |

| 3 | Cl2 gas | FeCl3 | 100 | 12 | 78 |

This table is for illustrative purposes to demonstrate the concept of reaction optimization.

Chirality and Stereochemical Control in Analogous Systems (if applicable)

The target molecule, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, considerations of chirality and stereochemical control are not directly applicable to its synthesis.

However, in the broader context of synthesizing analogous fluorinated compounds for biological applications, stereochemistry is often of paramount importance. If the core structure were modified to include a chiral side chain or if one of the substituents created a stereocenter, enantioselective or diastereoselective synthesis would be required. Methodologies for achieving stereochemical control, such as the use of chiral catalysts, auxiliaries, or reagents, are well-established in modern organic synthesis. For example, the stereoselectivity of certain intramolecular reactions can be controlled by an initial asymmetric center in a starting material, guiding the formation of a specific diastereoisomer. chemrxiv.org While not relevant to the specific target compound, this principle is a critical consideration in the synthesis of many related agrochemicals and pharmaceuticals.

Chemical Reactivity and Mechanistic Investigations of 2,3,5 Trichloro 4 Methylbenzotrifluoride

Electrophilic Aromatic Substitution Reactions of the Chlorinated Benzotrifluoride (B45747) Ring

Electrophilic aromatic substitution (EAS) reactions on the 2,3,5-trichloro-4-methylbenzotrifluoride ring are significantly influenced by the directing and activating/deactivating effects of the existing substituents. The trifluoromethyl group is a strong deactivating group and a meta-director. masterorganicchemistry.com The chlorine atoms are also deactivating but are ortho, para-directors. Conversely, the methyl group is an activating group and an ortho, para-director. The sole available position for substitution is at C6. The cumulative effect of these groups renders the aromatic ring highly electron-deficient and thus, generally unreactive towards electrophilic attack.

The nitration of substituted benzotrifluoride compounds is a well-established process in organic synthesis. masterorganicchemistry.com In the case of this compound, the regioselectivity of nitration is directed to the only available C6 position. The reaction typically proceeds by treatment with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

The directing effects of the substituents can be analyzed as follows:

Trifluoromethyl group (-CF₃) at C1: Strongly deactivating and meta-directing. It directs incoming electrophiles to the C3 and C5 positions, which are already substituted.

Chlorine atoms (-Cl) at C2, C3, and C5: Deactivating but ortho, para-directing. The C2-chloro directs to C4 (substituted) and C6. The C3-chloro directs to C1 (substituted), C5 (substituted), and C2 (substituted). The C5-chloro directs to C1 (substituted), C3 (substituted), and C6.

Methyl group (-CH₃) at C4: Activating and ortho, para-directing. It directs to C3 (substituted) and C5 (substituted).

Considering these directing effects, the only position available for electrophilic attack is the C6 position. Therefore, the nitration of this compound is expected to yield a single product, 2,3,5-trichloro-6-nitro-4-methylbenzotrifluoride.

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Substituent | Position | Directing Effect | Predicted Substitution Position(s) |

| -CF₃ | C1 | m-directing | C3, C5 |

| -Cl | C2 | o, p-directing | C4, C6 |

| -Cl | C3 | o, p-directing | C1, C2, C5 |

| -CH₃ | C4 | o, p-directing | C3, C5 |

| -Cl | C5 | o, p-directing | C1, C3, C6 |

| Overall | C6 |

Sulfonation: Similar to nitration, sulfonation is an electrophilic aromatic substitution that introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. libretexts.org The reaction is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). libretexts.org For this compound, the sulfonation is also expected to occur at the C6 position due to the same directing effects discussed for nitration. The reaction is reversible, which can be a useful feature in synthetic strategies. wikipedia.org

Halogenation: The introduction of another halogen atom onto the already heavily halogenated ring of this compound via electrophilic aromatic substitution would require harsh reaction conditions. The reaction proceeds through the attack of an electrophilic halogen species (e.g., Br⁺, Cl⁺), typically generated with a Lewis acid catalyst. uobabylon.edu.iq Given the highly deactivated nature of the ring, forcing conditions would be necessary, and the substitution would be expected to occur at the C6 position.

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Chloro-Substituents

The electron-deficient nature of the this compound ring makes it a potential candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In this type of reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (in this case, a chloro group) and one or more strong electron-withdrawing groups. masterorganicchemistry.com The trifluoromethyl group, being a powerful electron-withdrawing group, activates the ring towards nucleophilic attack. The additional chloro substituents also contribute to the electron deficiency of the ring.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. youtube.comyoutube.com The relative reactivity of the different chloro-substituents towards nucleophilic displacement would depend on their position relative to the activating -CF₃ group. Chloro groups that are ortho or para to a strong electron-withdrawing group are generally more reactive in SNAr reactions. wikipedia.org

In this compound:

The chlorine at C2 is ortho to the -CF₃ group.

The chlorine at C3 is meta to the -CF₃ group.

The chlorine at C5 is para to the C2-Cl, ortho to the C4-CH3, and meta to the -CF3 group.

Based on these positions, the chlorine atom at C2 would be the most activated towards nucleophilic attack due to its ortho relationship with the strongly electron-withdrawing trifluoromethyl group. The chlorine at C5 is also activated by the other chloro groups. The chlorine at C3 is the least activated. Therefore, a nucleophile would preferentially substitute the chlorine at the C2 position.

Table 2: Predicted Reactivity of Chloro-Substituents in SNAr Reactions

| Chloro Position | Position Relative to -CF₃ | Predicted Reactivity |

| C2 | ortho | High |

| C3 | meta | Low |

| C5 | meta | Moderate |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable and robust functional group due to the strength of the C-F bonds. However, under specific conditions, the C-F bonds can be activated and undergo transformations.

Recent advances in catalysis have enabled the selective activation and functionalization of C-F bonds in trifluoromethylarenes. bohrium.comacs.org These transformations are challenging due to the high bond dissociation energy of C-F bonds. Methods involving photoredox catalysis, acs.orgacs.org transition-metal catalysis, and the use of strong Lewis acids have been developed to achieve this. rsc.org For this compound, the presence of multiple electron-withdrawing groups on the aromatic ring can influence the reactivity of the trifluoromethyl group. The electron-poor nature of the ring could make the C-F bonds more susceptible to certain types of activation, for instance, by facilitating the formation of radical anions. researchgate.net

Defluorinative transformations of trifluoromethylarenes can lead to the formation of difluoromethyl or monofluoromethyl groups, which are valuable motifs in medicinal chemistry. nih.govresearchgate.net These reactions often proceed through radical intermediates or by using reducing agents. nih.gov The selective removal of one or two fluorine atoms from the trifluoromethyl group of this compound would likely require carefully controlled reaction conditions to avoid over-reduction or degradation of the molecule. The presence of the chloro and methyl substituents would also play a role in the electronic properties and steric environment around the trifluoromethyl group, thereby influencing the outcome of defluorination reactions.

Reactions at the Methyl Group: Oxidation, Halogenation, and Condensation

The methyl group attached to the heavily substituted benzene (B151609) ring of this compound is a primary site for various chemical transformations, including oxidation, halogenation, and subsequent condensation reactions. The reactivity of this benzylic position is influenced by the electronic effects of the trifluoromethyl and chlorine substituents.

Oxidation:

The oxidation of the methyl group in toluene (B28343) and its derivatives to form aldehydes, carboxylic acids, or other oxygenated products is a fundamental transformation in organic synthesis. For this compound, the methyl group can be oxidized to the corresponding benzaldehyde (2,3,5-Trichloro-4-(trifluoromethyl)benzaldehyde) or benzoic acid (2,3,5-Trichloro-4-(trifluoromethyl)benzoic acid). The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Mild oxidizing agents can selectively convert the methyl group to an aldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, are capable of oxidizing the methyl group directly to a carboxylic acid. The reaction proceeds through a series of steps involving the formation of a benzyl alcohol intermediate, which is then further oxidized. The presence of the electron-withdrawing trifluoromethyl and chloro groups can make the methyl group more resistant to oxidation compared to toluene itself.

A general scheme for the oxidation of the methyl group is presented below:

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Mild Oxidant (e.g., MnO₂) | 2,3,5-Trichloro-4-(trifluoromethyl)benzaldehyde |

Halogenation:

The methyl group of this compound can undergo free-radical halogenation, typically with chlorine or bromine, in the presence of UV light or a radical initiator. This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical then reacts with a halogen molecule to form the halogenated product and a new halogen radical, propagating the chain. study.commasterorganicchemistry.com

The stability of the benzylic radical intermediate is a key factor in these reactions. The electron-withdrawing groups on the ring can influence the stability of this radical. The reaction can be controlled to produce mono-, di-, or tri-halogenated products by adjusting the stoichiometry of the halogenating agent. For instance, reaction with one equivalent of N-bromosuccinimide (NBS) would be expected to yield the monobrominated product, 2,3,5-Trichloro-4-(bromomethyl)benzotrifluoride.

Table 2: Potential Side-Chain Halogenation Products

| Halogenating Agent | Product |

|---|---|

| Cl₂ / UV light | 2,3,5-Trichloro-4-(chloromethyl)benzotrifluoride |

Condensation:

The aldehyde and halide derivatives formed from the oxidation and halogenation of the methyl group can serve as precursors for various condensation reactions. For example, the benzaldehyde derivative can undergo Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated products. thermofisher.comresearchgate.netresearchgate.net Similarly, the benzyl halide derivatives can participate in condensation reactions, such as the formation of ethers, esters, or other carbon-carbon bonds through nucleophilic substitution.

Radical Chemistry and Photochemical Reactivity of this compound

The presence of multiple chloro- and a trifluoromethyl-substituent on the aromatic ring, along with the benzylic protons of the methyl group, makes this compound a candidate for interesting radical and photochemical reactions.

Radical Chemistry:

As mentioned, the benzylic C-H bonds of the methyl group are susceptible to homolytic cleavage to form a stabilized benzylic radical. The stability of this radical is influenced by resonance with the aromatic ring and the electronic effects of the substituents. Electron-withdrawing groups generally destabilize benzylic radicals. The formation of this benzylic radical is the key step in free-radical halogenation of the side chain. study.commasterorganicchemistry.com

The aromatic ring itself can also participate in radical reactions, although this is generally less favorable than reaction at the benzylic position. Under forcing conditions, radical addition to the aromatic ring or displacement of a chlorine atom by a radical species could potentially occur.

Photochemical Reactivity:

The photochemical behavior of this compound is expected to be influenced by the absorption of UV light. The aromatic ring system is the primary chromophore. Upon absorption of UV radiation, the molecule can be excited to a higher electronic state, which can then undergo various photochemical processes.

One possible photochemical reaction is the homolytic cleavage of the C-Cl bonds. The energy of UV light can be sufficient to break these bonds, leading to the formation of aryl radicals. These highly reactive species can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or reaction with oxygen. The photochemical degradation of chlorinated aromatic compounds is a known environmental process.

Another potential photochemical pathway is the reaction involving the methyl group. While less common than C-Cl bond cleavage, photo-induced reactions at the benzylic position are also possible, potentially leading to oxidation or other transformations. The trifluoromethyl group is generally considered to be photochemically stable.

Rearrangement Reactions and Isomerization Pathways

Rearrangement Reactions:

Rearrangement reactions involving the migration of a substituent on the aromatic ring are possible under certain conditions, often requiring high temperatures or the presence of a strong acid catalyst. For instance, the Jacobsen rearrangement, which involves the migration of an alkyl group on a polysubstituted benzene ring in the presence of a strong acid, could be a hypothetical pathway for the isomerization of this compound to a different isomer. However, the harsh conditions required for such rearrangements might also lead to decomposition of the molecule.

Another possibility could involve rearrangements of intermediates formed during other reactions. For example, carbocationic intermediates formed during electrophilic aromatic substitution reactions could potentially undergo rearrangement to more stable isomers, although the highly substituted nature of the ring might impose steric constraints.

Isomerization Pathways:

Isomerization of this compound would involve the migration of one of the substituents (chlorine, methyl, or trifluoromethyl) to a different position on the benzene ring. Such isomerizations typically require significant energy input to overcome the high activation barriers for breaking and reforming bonds with the aromatic ring.

Catalytic processes, for example using strong Lewis acids, are often employed to facilitate the isomerization of substituted aromatic compounds. The thermodynamic stability of the different isomers would ultimately govern the equilibrium position of such a reaction. It is expected that steric and electronic factors would play a crucial role in determining the relative stabilities of the possible isomers of trichloro-methylbenzotrifluoride.

Despite a comprehensive search for scientific literature and spectral databases, detailed experimental spectroscopic data for the chemical compound this compound is not publicly available. Information regarding its specific ¹H, ¹³C, and ¹⁹F NMR chemical shifts, spin-spin coupling constants, and characteristic mass spectrometry fragmentation patterns could not be located in the searched scientific literature, patents, or chemical databases.

The inquiry sought to populate a detailed article structure focusing on the advanced spectroscopic and structural elucidation of this particular compound. However, the absence of published research containing this specific information precludes the generation of a scientifically accurate and verifiable article as requested.

General principles of NMR and mass spectrometry would allow for theoretical predictions of its spectral characteristics based on the structure of this compound. For instance, in ¹H NMR, a single resonance for the methyl group protons and a singlet for the lone aromatic proton would be anticipated. The ¹³C NMR would be expected to show signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to coupling with fluorine), and the aromatic carbons, with their chemical shifts influenced by the chloro and trifluoromethyl substituents. The ¹⁹F NMR would likely exhibit a singlet for the trifluoromethyl group. In mass spectrometry, the molecular ion peak would be expected, along with a characteristic isotopic pattern due to the three chlorine atoms. Fragmentation might involve the loss of chlorine atoms, a methyl radical, or parts of the trifluoromethyl group.

However, without experimental data, any specific values for chemical shifts, coupling constants, or fragment masses would be purely speculative and would not meet the required standard of a scientifically accurate and authoritative article.

Therefore, this article cannot be generated as per the user's detailed instructions due to the unavailability of the necessary factual data.

Advanced Spectroscopic and Structural Elucidation of 2,3,5 Trichloro 4 Methylbenzotrifluoride

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Identification of Characteristic Functional Group Vibrations

The vibrational modes of 2,3,5-Trichloro-4-methylbenzotrifluoride can be categorized based on the motions of its specific chemical moieties.

Aromatic Ring Vibrations : The benzene (B151609) ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ region. docbrown.info In-plane C-C stretching vibrations typically appear in the 1440–1625 cm⁻¹ range. docbrown.info The substitution pattern on the benzene ring will also generate a unique "fingerprint" pattern of C-H out-of-plane bending bands in the lower wavenumber region (below 900 cm⁻¹).

Methyl Group (–CH₃) Vibrations : The methyl group attached to the aromatic ring will exhibit characteristic C-H stretching and bending vibrations. Symmetric and asymmetric C-H stretching modes are expected near 2870 cm⁻¹ and 2960 cm⁻¹, respectively. Asymmetric and symmetric C-H bending (deformation) modes are typically found around 1450 cm⁻¹ and 1375 cm⁻¹.

Trifluoromethyl Group (–CF₃) Vibrations : The trifluoromethyl group is known for its strong, characteristic IR absorptions due to the high polarity of the C-F bonds. Strong asymmetric and symmetric C-F stretching vibrations are expected in the 1350–1100 cm⁻¹ region. ias.ac.inscispace.comwikipedia.org The C-CF₃ stretching mode is also a characteristic frequency for this group. ias.ac.in

Carbon-Chlorine (C–Cl) Vibrations : The C–Cl stretching frequencies for chlorinated aromatic compounds typically appear in the 800–500 cm⁻¹ range. scispace.com The presence of three chlorine atoms on the ring is likely to result in multiple strong absorptions in this region.

An interactive table summarizing the expected vibrational frequencies for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C-C Stretch | 1440 - 1625 | |

| Methyl (–CH₃) | Asymmetric C-H Stretch | ~2960 |

| Symmetric C-H Stretch | ~2870 | |

| Asymmetric C-H Bend | ~1450 | |

| Symmetric C-H Bend | ~1375 | |

| Trifluoromethyl (–CF₃) | Asymmetric C-F Stretch | 1350 - 1100 |

| Symmetric C-F Stretch | 1350 - 1100 | |

| Carbon-Chlorine (C–Cl) | C-Cl Stretch | 800 - 500 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic benzene ring. Benzene itself exhibits two primary absorption bands: the intense E₂ band around 204 nm and the weaker, vibronically structured B band (benzenoid band) around 256 nm. libretexts.orgresearchgate.net

The substituents on the benzene ring (–Cl, –CH₃, and –CF₃) will modify the positions and intensities of these bands.

Alkyl and Chloro Groups (Auxochromes) : Both methyl (–CH₃) and chloro (–Cl) groups are considered auxochromes. They typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzenoid B band. This is due to the interaction of the lone pair electrons of chlorine and the sigma electrons of the methyl group with the π-system of the ring, which raises the energy of the highest occupied molecular orbital (HOMO).

Trifluoromethyl Group (–CF₃) : The –CF₃ group is a deactivating group due to its strong electron-withdrawing inductive effect. studymind.co.uklibretexts.org Electron-withdrawing groups can sometimes cause a hypsochromic shift (a shift to shorter wavelengths) or have a more complex effect on the spectrum compared to simple auxochromes.

Given the combination of three chloro groups, one methyl group, and one trifluoromethyl group, the resulting UV-Vis spectrum will be a composite of these individual electronic effects, likely resulting in a bathochromic shift of the primary absorption bands compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Although a specific crystal structure for this compound has not been reported, the key molecular geometry and intermolecular forces that would define its solid-state structure can be reliably predicted based on data from analogous molecules.

Bond Lengths, Bond Angles, and Torsional Angles

The core of the molecule is the benzene ring, which is expected to be nearly planar. The substituents will cause minor deviations from perfect hexagonal symmetry.

Bond Lengths : The C-C bonds within the aromatic ring will have lengths intermediate between a single and double bond, typically around 1.39 Å. The C(sp²)–Cl bond length in chlorobenzenes is typically shorter than a C(sp³)–Cl bond (around 1.78 Å in CH₃Cl) due to the sp² hybridization of the carbon and some degree of partial double bond character, with expected values around 1.74 Å. shaalaa.comsarthaks.comallen.inquora.comshaalaa.com The C(sp²)–CF₃ bond length is anticipated to be approximately 1.45-1.50 Å. The C-F bonds within the trifluoromethyl group are typically around 1.35 Å. wikipedia.orgresearchgate.net

Bond Angles : The C-C-C angles within the ring are expected to be close to the ideal 120° of a hexagon, though they will be slightly distorted by the bulky substituents. The F-C-F angles within the –CF₃ group should be close to the tetrahedral angle of 109.5°.

The table below presents the anticipated molecular geometry parameters for this compound.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | Aromatic C–C | ~1.39 Å |

| Aromatic C–Cl | ~1.74 Å | |

| Aromatic C–CH₃ | ~1.51 Å | |

| Aromatic C–CF₃ | ~1.48 Å | |

| C–F | ~1.35 Å | |

| Bond Angle | Ring C–C–C | ~120° |

| F–C–F | ~109.5° |

Intermolecular Interactions and Supramolecular Assembly

The packing of this compound molecules in the crystal lattice would be governed by a combination of noncovalent interactions.

Dipole-Dipole Interactions : The C–Cl and C–F bonds are highly polar, creating significant local dipoles. These will lead to dipole-dipole interactions that help to organize the molecules in the crystal.

Halogen Bonding : Halogen bonds are directional interactions between an electrophilic region on a halogen atom (a "σ-hole") and a nucleophilic site. acs.orgnih.gov In the solid state, C–Cl···Cl or C–Cl···F interactions could act as important structure-directing forces, contributing to the formation of a stable supramolecular assembly. rsc.orgresearchgate.net

π–π Stacking : The planar aromatic rings may engage in π–π stacking interactions, further stabilizing the crystal structure.

These combined interactions would dictate the formation of a well-defined three-dimensional supramolecular architecture.

Computational Chemistry and Theoretical Investigations of 2,3,5 Trichloro 4 Methylbenzotrifluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice in modern chemistry to employ DFT to predict various molecular properties. However, specific DFT studies on 2,3,5-Trichloro-4-methylbenzotrifluoride are not found in the surveyed literature.

Geometry Optimization and Conformational Landscape Analysis

A geometry optimization would theoretically determine the most stable three-dimensional arrangement of atoms in this compound, providing insights into bond lengths, bond angles, and dihedral angles. A subsequent conformational landscape analysis would identify other stable or metastable conformers and the energy barriers between them. At present, no such studies have been published for this specific molecule.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution, is crucial for understanding a molecule's reactivity and intermolecular interactions. Despite the utility of this information, no research detailing these electronic properties for this compound has been located.

Vibrational Frequency Predictions and Spectroscopic Correlation

Theoretical vibrational frequency predictions are often correlated with experimental infrared (IR) and Raman spectroscopy to confirm molecular structures and assign spectral features. There are no published studies that present calculated vibrational frequencies for this compound or correlate them with experimental spectra.

NMR Chemical Shift Predictions and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) through computational methods is a valuable tool for structure elucidation. A comparison with experimental NMR data serves to validate the computational model. No literature could be found that reports on the theoretical prediction and experimental validation of NMR chemical shifts for this compound.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors, such as electronegativity, hardness, softness, and the Fukui function, are derived from electronic structure calculations to predict a molecule's reactivity and the selectivity of its reactions. The scientific literature lacks any studies that have calculated or analyzed these descriptors for this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including their interactions with other molecules and the effects of different solvents on their conformation and properties. A search of the available literature did not yield any studies that have employed MD simulations to investigate the intermolecular interactions or solvent effects of this compound.

Mechanistic Computational Studies of Key Reactions

Density Functional Theory (DFT) is a common computational method employed for such mechanistic studies. By calculating the potential energy surface of a reaction, researchers can identify the minimum energy pathways, locate transition states, and determine activation energies and reaction enthalpies. These calculations offer insights into the feasibility and selectivity of different reaction pathways.

For this compound, a plausible reaction to investigate computationally is the nucleophilic aromatic substitution of one of the chlorine atoms. The electron-withdrawing trifluoromethyl group, along with the other chloro substituents, activates the aromatic ring towards nucleophilic attack. Computational studies would aim to determine which of the three chlorine atoms is most susceptible to substitution and how the methyl group influences the regioselectivity. The transition state structures for the formation of the Meisenheimer complex at each position would be located, and their relative energies would reveal the preferred reaction pathway.

Below is a hypothetical data table illustrating the type of results that could be obtained from a DFT study on the methoxide-mediated SNAr reaction of this compound.

| Position of Cl Substitution | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| C2 | 22.5 | -15.2 |

| C3 | 25.8 | -14.8 |

| C5 | 21.9 | -15.5 |

This table presents hypothetical computational data for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. researchgate.net These models are valuable for estimating the physicochemical properties, biological activities, and environmental fate of compounds, thereby reducing the need for expensive and time-consuming experimental measurements. For a compound like this compound, QSPR models can be developed for properties such as boiling point, vapor pressure, or toxicity by considering a series of structurally related compounds.

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of structurally analogous compounds with reliable experimental data for the property of interest is compiled. For this compound, this would include other chlorinated and fluorinated benzotrifluoride (B45747) derivatives.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the experimental property.

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent set of compounds.

For a series of substituted benzotrifluorides, a QSPR model for a property like the octanol-water partition coefficient (logP), a measure of lipophilicity, could be developed. The descriptors in such a model might include measures of molecular size, polarity, and the number and position of halogen substituents.

The following is an example of a hypothetical QSPR model for predicting the logP of a series of chlorinated methylbenzotrifluorides.

| Statistical Parameter | Value |

|---|---|

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| RMSE (Root Mean Square Error) | 0.15 |

Contributing Descriptors in the Hypothetical logP QSPR Model:

nCl: Number of chlorine atoms

TPSA: Topological Polar Surface Area

MW: Molecular Weight

LogD at pH 7.4: A measure of lipophilicity at physiological pH

This table and the list of descriptors present a hypothetical QSPR model for illustrative purposes.

Environmental Fate and Degradation Pathways of 2,3,5 Trichloro 4 Methylbenzotrifluoride

Abiotic Transformation Processes

Abiotic transformation processes are non-biological chemical and physical reactions that can lead to the degradation of a compound in the environment. For 2,3,5-Trichloro-4-methylbenzotrifluoride, the most relevant abiotic processes are likely photolytic degradation and hydrolysis.

The quantum yield, a measure of the efficiency of a photochemical process, for this compound has not been experimentally determined. However, based on studies of analogous compounds, it can be qualitatively predicted that its aquatic photochemical fate is influenced by the interplay of its various substituents acs.org. The position of the substituents also plays a crucial role; for example, substitution at the 4-position has been shown to result in the lowest photodefluorination rates for a given substituent in some benzotrifluorides acs.org.

Table 1: Predicted Photolytic Behavior of this compound based on Analogous Compounds

| Parameter | Predicted Behavior for this compound | Basis for Prediction |

| Susceptibility to Photolysis | Potentially susceptible | Aromatic structure with potential for light absorption. |

| Primary Photodegradation Pathway | Likely involves dechlorination and/or defluorination | Common pathways for halogenated aromatic compounds. |

| Influence of Substituents | Complex interplay between the activating methyl group and deactivating chloro and trifluoromethyl groups. | Studies on substituted benzotrifluorides show strong substituent effects acs.org. |

| Quantum Yield | Not determined; likely requires experimental measurement. | Dependent on the specific electronic properties and substitution pattern. |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For halogenated aromatic compounds, hydrolysis can be a slow degradation process under typical environmental pH and temperature conditions. The carbon-chlorine and carbon-fluorine bonds in aromatic systems are generally resistant to hydrolysis.

Specific hydrolysis rate constants for this compound are not available. However, data for other chlorinated aromatic compounds, such as chlorinated benzenes, indicate that hydrolysis is generally not a significant degradation pathway in the absence of catalysts or extreme conditions epa.gov. The trifluoromethyl group is known for its high stability and resistance to chemical and thermal degradation, which suggests that the C-F bonds in the trifluoromethyl group are unlikely to hydrolyze under normal environmental conditions mdpi.com.

Therefore, it is anticipated that this compound would be persistent in aqueous environments with respect to hydrolysis.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many persistent organic pollutants from the environment.

While no studies have specifically isolated microorganisms capable of degrading this compound, a wide range of bacteria are known to degrade chlorinated aromatic compounds. These microorganisms have evolved enzymatic machinery to cleave the carbon-halogen bonds and break down the aromatic ring.

Under anaerobic conditions, reductive dechlorination is a key initial step in the biodegradation of highly chlorinated aromatic compounds. Microorganisms in methanogenic environments have been shown to sequentially remove chlorine atoms from chlorinated benzenes and toluenes nih.gov. It is plausible that similar processes could occur for this compound, leading to the formation of less chlorinated intermediates.

Aerobic degradation of chlorinated aromatics often proceeds through dioxygenase-catalyzed reactions that introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. Bacteria that degrade toluene (B28343) and other aromatic hydrocarbons have been extensively studied and sometimes show capabilities to co-metabolize chlorinated compounds nih.govuab.cat.

The trifluoromethyl group generally confers resistance to microbial degradation mdpi.com. However, some studies have shown that biodegradation of trifluoromethyl-substituted aromatic compounds can occur, often initiated by enzymatic attack on the aromatic ring rather than the trifluoromethyl group itself nih.govresearchgate.net.

Table 2: Potential Microbial Degradation Pathways for this compound

| Condition | Potential Degradation Pathway | Key Microbial Processes |

| Anaerobic | Reductive Dechlorination | Sequential removal of chlorine atoms by anaerobic bacteria. |

| Aerobic | Oxidative Ring Cleavage | Dioxygenase-catalyzed hydroxylation of the aromatic ring, followed by ring fission. |

The specific metabolites and enzymatic pathways for the degradation of this compound have not been elucidated. However, based on the degradation of analogous compounds, a hypothetical degradation pathway can be proposed.

Under anaerobic conditions, the initial metabolites would likely be di- and mono-chlorinated methylbenzotrifluorides, resulting from reductive dechlorination nih.gov. Further degradation would depend on the ability of the microbial consortium to attack the less chlorinated aromatic ring.

Under aerobic conditions, initial hydroxylation of the aromatic ring could lead to the formation of chlorinated and trifluoromethylated catechols. These catechols could then undergo ring cleavage via ortho- or meta-pathways, catalyzed by dioxygenases nih.govresearchgate.net. The trifluoromethyl group might remain intact on the initial breakdown products, potentially leading to the accumulation of recalcitrant metabolites nih.gov. However, metabolic activation of the ring can sometimes lead to the eventual defluorination of the trifluoromethyl group researchgate.net.

The enzymes involved in the degradation of halogenated aromatics are diverse and include dioxygenases, monooxygenases, dehalogenases, and hydrolases nih.govresearchgate.net.

Persistence and Mobility in Environmental Compartments (Soil, Water, Air)

The persistence and mobility of this compound in the environment are governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Halogenated organic compounds are often characterized by low water solubility and high lipophilicity, which leads to their partitioning into organic matter in soil and sediment and bioaccumulation in organisms nih.gov.

The presence of the trifluoromethyl group is known to increase the lipophilicity of a molecule mdpi.com. This suggests that this compound would have a tendency to adsorb to soil and sediment, which would reduce its mobility in the aqueous phase. Its volatility will determine its partitioning into the atmosphere. Benzotrifluoride (B45747) and its chlorinated derivatives have been detected in groundwater, indicating some potential for mobility in the subsurface researchgate.net.

Due to the general resistance of both the chlorinated aromatic ring and the trifluoromethyl group to degradation, this compound is expected to be a persistent organic pollutant nih.gov. Its long-term fate in the environment will depend on the slow rates of abiotic and biotic degradation processes.

Advanced Remediation Strategies for Halogenated Aromatic Contaminants

Given the likely persistence of compounds like this compound, natural attenuation is often insufficient for the cleanup of contaminated sites. This has led to the development of advanced remediation strategies for halogenated aromatic contaminants. These technologies aim to either destroy the contaminants or transform them into less harmful substances.

One of the most promising approaches is the use of Advanced Oxidation Processes (AOPs) . AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic pollutants. wikipedia.orgmembranechemicals.com Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light, often in combination. spartanwatertreatment.com The Fenton reaction, which involves the use of hydrogen peroxide and an iron catalyst, is another effective AOP. purdue.edu These processes can lead to the complete mineralization of organic contaminants to carbon dioxide, water, and inorganic halides. pinnacleozone.com

Bioremediation is another key strategy for the cleanup of halogenated aromatic contaminants. researchgate.net This approach utilizes the metabolic capabilities of microorganisms to degrade pollutants. nih.gov For highly chlorinated compounds, a sequential anaerobic-aerobic treatment can be effective. eurochlor.org In the anaerobic stage, reductive dehalogenation reduces the number of chlorine atoms, making the molecule more susceptible to subsequent aerobic degradation. eurochlor.orgresearchgate.net Bioaugmentation, which involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site, can enhance the efficiency of bioremediation. researchgate.netresearchgate.net

In situ chemical reduction (ISCR) is a remediation technique that involves the introduction of a reducing agent into the subsurface to transform contaminants. Zero-valent iron (ZVI) is a commonly used reducing agent that can effectively dehalogenate a variety of chlorinated hydrocarbons.

The selection of a particular remediation strategy depends on various factors, including the specific contaminants present, the characteristics of the contaminated site (e.g., soil type, hydrogeology), and the cost-effectiveness of the technology. Often, a combination of different treatment technologies, known as a "treatment train," is employed to achieve the desired cleanup goals.

Below is an interactive data table summarizing the properties of compounds structurally related to this compound, which can be used to infer its likely environmental behavior.

| Compound | Molecular Formula | Log K_ow | Water Solubility (mg/L) | Vapor Pressure (Pa) | Half-life in Air |

| 1,2,4-Trichlorobenzene | C₆H₃Cl₃ | 4.02 | 30 | 6.67 | ~1 month cdc.gov |

| Benzotrifluoride | C₇H₅F₃ | 2.8 | 150 | 4,800 | - |

| Chlorothalonil | C₈Cl₄N₂ | 2.9 | 0.81 | 7.6 x 10⁻⁵ | - nih.gov |

| 3,5,6-trichloro-2-pyridinol | C₅H₂Cl₃NO | 2.7 | - | - | 65 to 360 days in soil nih.gov |

Note: Data for this compound is not available. The table presents data for structurally analogous compounds to provide an indication of potential properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.